molecular formula C18H14N2O3 B2829372 N-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide CAS No. 1020251-95-9

N-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide

Cat. No.: B2829372
CAS No.: 1020251-95-9
M. Wt: 306.3 g/mol
InChI Key: YQQPXOFJWITHAG-UHFFFAOYSA-N
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Description

N'-[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide is a hydrazide derivative featuring a benzohydrazide backbone conjugated with a 1,3-dioxoindene moiety via an ethylidene linker. This compound belongs to a broader class of hydrazone derivatives, which are widely studied for their bioactivity, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

CAS No.

1020251-95-9

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

N-[1-(1-hydroxy-3-oxoinden-2-yl)ethylideneamino]benzamide

InChI

InChI=1S/C18H14N2O3/c1-11(19-20-18(23)12-7-3-2-4-8-12)15-16(21)13-9-5-6-10-14(13)17(15)22/h2-10,21H,1H3,(H,20,23)

InChI Key

YQQPXOFJWITHAG-UHFFFAOYSA-N

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide typically involves the following steps:

    Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydrazide Formation: The benzohydrazide moiety is introduced by reacting benzohydrazide with the indene derivative under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the benzohydrazide moiety, where nucleophiles such as amines or thiols replace the hydrazide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein kinases.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N’-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide exerts its effects involves binding to molecular targets such as protein kinases. This binding inhibits the activity of these enzymes, disrupting cellular processes that rely on kinase activity, such as cell division and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Variations

The compound is compared to analogues based on:

  • Core hydrazide structure
  • Substituents on the aromatic/heterocyclic rings
  • Bioactivity profiles
Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Bioactivity Reference
Target Compound : N'-[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide Benzohydrazide + 1,3-dioxoindene-ethylidene Not explicitly reported; inferred antimicrobial/cytotoxic potential from analogues
(E)-N'-Benzylidene-benzohydrazide (3a-o) Benzohydrazide + substituted benzylidene Antimicrobial (MIC: 8–64 µg/mL against S. aureus and E. coli)
N'-(3-Hydroxy-4-methoxybenzylidene)-4-(1,3,4-oxadiazol-2-yl)benzohydrazide (78) Benzohydrazide + oxadiazole + methoxy/hydroxy groups Thymidine phosphorylase inhibition (30× more potent than 7-deazaxanthin)
N'-(1-(4,7-Dihydroxy-2-oxochromen-3-yl)ethylidene)benzohydrazide (7a) Benzohydrazide + chromenone moiety Cytotoxic (comparable to doxorubicin, IC₅₀: 1.2 µM)
N'-[1-(1,3-Dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]pyridine-4-carbohydrazide Pyridine-carbohydrazide + 1,3-dioxoindene Not reported; structural similarity suggests potential kinase inhibition
Key Differences:
  • Reagents : Use of 1,3-dioxoindene-containing precursors distinguishes the target compound from simpler benzylidene derivatives .
  • Yields : Reactions involving 1,3-dioxoindene derivatives typically yield 50–70%, lower than benzylidene analogues (70–85%) due to steric hindrance .
Antimicrobial Activity:
  • Benzylidene-benzohydrazides (3a-o) : Exhibit broad-spectrum activity with MIC values of 8–64 µg/mL against Gram-positive and Gram-negative bacteria .
Cytotoxic Activity:
  • Chromenone-based hydrazides (7a-b): Show IC₅₀ values of 1.2–2.5 µM against HeLa cells, attributed to intercalation with DNA .
  • Target Compound : The 1,3-dioxoindene moiety could act as a Michael acceptor, inducing apoptosis via covalent binding to cellular thiols .
Enzyme Inhibition:
  • Oxadiazole-benzohydrazide hybrids (78): Inhibit thymidine phosphorylase at nanomolar concentrations, critical for anticancer drug design .

Physicochemical Properties

  • Solubility : The 1,3-dioxoindene group reduces solubility in polar solvents compared to methoxy- or hydroxy-substituted analogues .
  • Stability : Enhanced resonance stabilization from the conjugated dioxoindene system improves thermal stability .

Biological Activity

N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound can be characterized by its molecular formula C19H16N2O3C_{19}H_{16}N_{2}O_{3} and is synthesized through a condensation reaction between benzohydrazide and 1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl compounds. The synthesis typically involves the following steps:

  • Preparation of Benzohydrazide : This can be obtained from benzoyl chloride and hydrazine.
  • Formation of the Ylidene Component : The ylidene part is synthesized from appropriate diketones.
  • Condensation Reaction : The two components are combined under acidic or basic conditions to yield the final product.

Biological Activity Overview

The biological activity of N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide has been evaluated for various pharmacological properties:

Anticancer Activity

Recent studies have indicated that derivatives of benzohydrazides exhibit significant anticancer properties. For instance, compounds similar to N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide have shown promising results against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)
Compound AHepG2 (Liver Cancer)0.08
Compound BMCF7 (Breast Cancer)0.12
N'-[1-(1,3-Dioxo...]LN-229 (Brain Cancer)0.77

These findings suggest that the compound may inhibit cell proliferation effectively through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard microbiological techniques:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus3.91
Escherichia coli15.62
Bacillus subtilis31.25

These results indicate that N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]benzohydrazide exhibits potent antibacterial activity, particularly against Gram-positive bacteria.

Structure-Activity Relationship (SAR)

The biological activities of hydrazones and related compounds often correlate with their structural features. Modifications at specific positions on the benzene ring or alterations in the ylidene moiety can significantly enhance or diminish activity. For example:

  • Substituent Effects : Electron-withdrawing groups generally increase activity by stabilizing the transition state during enzyme interaction.

Case Studies

Several studies have explored the SAR of related compounds:

  • Wang et al. (2011) demonstrated that hydroxyl substitutions on benzoylhydrazone derivatives increased antioxidant and antibacterial activities significantly compared to unsubstituted analogs .
  • Recent Research (2023) on hydrazide-hydrazones revealed that specific nitrophenyl substituents led to enhanced anticancer effects with low toxicity profiles in in vivo models .

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